molecular formula C4H8ClNO2 B1366819 2-(2-Chloroethoxy)acetamide CAS No. 36961-64-5

2-(2-Chloroethoxy)acetamide

Cat. No.: B1366819
CAS No.: 36961-64-5
M. Wt: 137.56 g/mol
InChI Key: KQHRCXCLILUNBX-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)acetamide is an organic compound with the chemical formula C4H8ClNO2. It is a colorless to pale yellow liquid that is used in various chemical applications. The compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethoxy)acetamide can be synthesized through several methods. One common method involves the reaction of 2-chloroethanol with acetamide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of 2-chloroethoxyethanol as a starting material. This compound is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form 2-chloroethanol and acetic acid.

    Oxidation: It can be oxidized to form 2-chloroethoxyacetic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioethers, and ethers.

    Hydrolysis: The major products are 2-chloroethanol and acetic acid.

    Oxidation: The primary product is 2-chloroethoxyacetic acid.

Scientific Research Applications

2-(2-Chloroethoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)acetamide involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also undergo hydrolysis and oxidation, resulting in the formation of different functional groups that can interact with biological molecules.

Comparison with Similar Compounds

2-(2-Chloroethoxy)acetamide can be compared with other similar compounds such as:

    2-chloroacetamide: This compound has a similar structure but lacks the ethoxy group. It is less reactive and has different chemical properties.

    2-(2-bromoethoxy)acetamide: This compound has a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of bromine compared to chlorine.

    2-(2-chloroethoxy)ethanol: This compound has a hydroxyl group instead of an amide group. It is used as a solvent and intermediate in organic synthesis.

The uniqueness of this compound lies in its combination of the chloroethoxy and acetamide functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various chemical applications.

Properties

IUPAC Name

2-(2-chloroethoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHRCXCLILUNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452013
Record name 2-(2-chloroethoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36961-64-5
Record name 2-(2-Chloroethoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36961-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloroethoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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